molecular formula C12H14N2O2S B174300 ethyl 2-(1H-benzimidazol-2-ylthio)propanoate CAS No. 160004-14-8

ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Cat. No.: B174300
CAS No.: 160004-14-8
M. Wt: 250.32 g/mol
InChI Key: BIIYNBBOZKYDQE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves several steps. One common method includes the reaction of 2-mercaptobenzimidazole with ethyl 2-bromoacetate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-mercaptobenzimidazole and ethyl 2-bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. .

Scientific Research Applications

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate can be compared with other benzimidazole derivatives, such as:

This compound stands out due to its unique ester functionality, which allows for further chemical modifications and enhances its versatility in research applications.

Biological Activity

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is a compound that has garnered interest in the scientific community due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a propanoate group through a thioether bond. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, resulting in cell death.
  • Cell Signaling Modulation : It can modulate cell signaling pathways by interacting with transcription factors, thereby affecting gene expression and cellular metabolism.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Fungal Activity : It also demonstrates antifungal activity, which is particularly relevant in treating fungal infections resistant to conventional therapies.

Anticancer Effects

Research indicates that this compound possesses anticancer properties:

  • Cell Viability Reduction : In vitro studies have reported that the compound reduces cell viability in cancer cell lines. A notable study found that at concentrations ranging from 10 µM to 150 µM, it inhibited cancer cell growth significantly .
Concentration (µM)% Cell Viability
1085
5060
10035
15010
  • Mechanisms of Action : The anticancer effects are thought to involve apoptosis induction through caspase activation and mitochondrial pathway modulation, highlighting its potential as a therapeutic agent in oncology.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy against clinical isolates of bacteria and fungi. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity Assessment : In a comparative study involving various benzimidazole derivatives, this compound exhibited one of the highest growth inhibition rates against breast cancer cell lines, with a GI50 value significantly lower than that of standard treatments like Doxorubicin .
  • Toxicological Profile : Preliminary toxicological assessments indicated low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Future Directions

Research into this compound is ongoing, focusing on:

  • Mechanistic Studies : Further elucidation of its molecular mechanisms will provide insights into its potential applications in medicine.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
  • Clinical Trials : Future clinical trials are necessary to evaluate its safety and effectiveness in humans.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-16-11(15)8(2)17-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIYNBBOZKYDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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